molecular formula C9H7NO3 B11720629 2-Cyano-3-methoxybenzoic acid

2-Cyano-3-methoxybenzoic acid

Cat. No.: B11720629
M. Wt: 177.16 g/mol
InChI Key: MCAUOXWWJLZVNW-UHFFFAOYSA-N
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Description

2-Cyano-3-methoxybenzoic acid: is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a cyano group (-CN) and the hydrogen atom at the third position is replaced by a methoxy group (-OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methoxybenzoic acid followed by reduction and subsequent cyanation. Another method includes the direct cyanation of 3-methoxybenzoyl chloride using a cyanide source under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of cobalt manganese bromine as a catalyst in the oxidation of 3-chloro-o-xylenes is one such method .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyano-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Cyano-4-methoxybenzoic acid
  • 3-Cyano-2-methoxybenzoic acid
  • 4-Cyano-2-methoxybenzoic acid

Comparison: 2-Cyano-3-methoxybenzoic acid is unique due to the specific positioning of the cyano and methoxy groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For instance, the electronic effects of the substituents can vary, leading to differences in acidity, solubility, and overall chemical behavior .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-cyano-3-methoxybenzoic acid

InChI

InChI=1S/C9H7NO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,1H3,(H,11,12)

InChI Key

MCAUOXWWJLZVNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#N)C(=O)O

Origin of Product

United States

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